4-(Methylsulphonylamino)phenylacetic acid

概要

説明

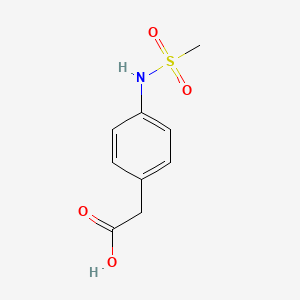

4-(Methylsulphonylamino)phenylacetic acid is an organic compound with the molecular formula C9H11NO4S. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a phenylacetic acid moiety substituted with a methylsulphonylamino group, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulphonylamino)phenylacetic acid typically involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under basic conditions, usually with sodium hydroxide. The mixture is then acidified with hydrochloric acid, followed by extraction with ethyl acetate to isolate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-(Methylsulphonylamino)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino-substituted phenylacetic acids.

Substitution: Nitro or halogen-substituted phenylacetic acids.

科学的研究の応用

Pain Management and Inflammation Reduction

Research indicates that 4-(Methylsulphonylamino)phenylacetic acid may serve as a metabolically stable analog of resiniferatoxin. This suggests its potential role in targeting transient receptor potential vanilloid 1 channels, which are involved in pain signaling pathways. Studies have shown that it can modulate pain responses effectively without the adverse side effects typically associated with conventional analgesics .

Enzyme Activation

A study highlighted its role as an activator of glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial for cellular metabolism. The compound demonstrated significant activation potential, which could be beneficial for patients with G6PD deficiency, a condition that can lead to hemolytic anemia under certain stressors . The activation percentages observed were notably high, indicating its efficacy as a therapeutic agent in managing G6PD-related disorders .

Synthetic Pathways

Several synthetic routes have been developed for the preparation of this compound, emphasizing its accessibility for research and industrial applications. The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-(Methylsulphonylamino)phenylacetic acid involves its interaction with specific molecular targets. In the context of its anti-inflammatory properties, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.

類似化合物との比較

4-(Methylsulphonylamino)phenylacetic acid can be compared with other phenylacetic acid derivatives, such as:

4-Aminophenylacetic acid: Lacks the methylsulphonylamino group, resulting in different chemical properties and reactivity.

4-Nitrophenylacetic acid: Contains a nitro group instead of a methylsulphonylamino group, leading to distinct reactivity patterns.

4-Hydroxyphenylacetic acid: Features a hydroxyl group, which imparts different solubility and reactivity characteristics.

The uniqueness of this compound lies in its methylsulphonylamino group, which provides specific chemical reactivity and potential biological activities not observed in its analogs.

生物活性

4-(Methylsulphonylamino)phenylacetic acid, also known by its CAS number 56205-88-0, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and clinical implications based on diverse research findings.

The biological activity of this compound primarily involves its interaction with various enzymes and signaling pathways. Notably, it has been shown to activate glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial for cellular metabolism and antioxidant defense.

Target Enzymes

- Glucose-6-Phosphate Dehydrogenase (G6PD) : This enzyme plays a vital role in the pentose phosphate pathway, influencing cellular redox status and providing NADPH for biosynthetic reactions. Studies indicate that this compound can enhance G6PD activity significantly, as demonstrated in vitro where it achieved up to 184% activation at optimal concentrations .

Biochemical Pathways

The compound's interaction with G6PD affects several metabolic pathways:

- Pentose Phosphate Pathway : By activating G6PD, the compound promotes the generation of NADPH, essential for reductive biosynthesis and maintaining cellular redox balance.

- Antioxidant Defense : Increased G6PD activity contributes to enhanced cellular protection against oxidative stress, which is particularly beneficial in conditions associated with oxidative damage.

Research Findings and Case Studies

Several studies have documented the effects of this compound:

- G6PD Activation Study : A study purified G6PD from human erythrocytes and assessed the activatory potential of this compound. It was found that at low concentrations, the compound significantly increased enzyme activity, highlighting its potential therapeutic role in managing G6PD deficiency disorders .

- Pain Management : Research indicates that this compound exhibits notable analgesic properties, suggesting its utility in pain management therapies. Its mechanism may involve inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound possess antimicrobial properties. The structural modifications can lead to varying degrees of potency against different pathogens .

Data Tables

特性

IUPAC Name |

2-[4-(methanesulfonamido)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTWMOUDEJBNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378766 | |

| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56205-88-0 | |

| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。